Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate
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Overview
Description
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group attached to the 2-position through an oxyacetate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: The reaction of 5-bromopyridin-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone.
Step 2: The mixture is then heated under reflux conditions for several hours.
Step 3: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-((5-aminopyridin-2-yl)oxy)acetate or 2-((5-thiopyridin-2-yl)oxy)acetate.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of Ethyl 2-((5-bromopyridin-2-yl)oxy)ethanol.
Scientific Research Applications
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate has diverse applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets . The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate can be compared with other similar compounds, such as :
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with the bromine atom at the 3-position.
Methyl 5-bromopyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Biological Activity
Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate, with the molecular formula C9H10BrNO2 and a molecular weight of approximately 244.09 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromopyridine-2-ol with ethyl bromoacetate in the presence of a base, such as potassium carbonate, and an organic solvent like dimethylformamide. The reaction is usually conducted under heating conditions to facilitate the formation of the desired product.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial properties. The presence of the brominated pyridine moiety suggests potential interactions with various biological targets, which could lead to antimicrobial or antifungal effects. The structural characteristics allow for effective binding through non-covalent interactions with enzymes and receptors, enhancing therapeutic potential .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic activity of related pyridine derivatives against cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. These effects are often attributed to mechanisms involving DNA fragmentation and modulation of apoptosis-related gene expression .
Case Studies
- Cytotoxic Activity Assessment : In a study evaluating various pyridine derivatives, this compound was compared with other derivatives for its ability to induce cytotoxicity in cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity due to better binding affinities to target enzymes involved in cancer progression .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound with specific proteins associated with cancer pathways. These studies suggest that the compound can effectively interact with key targets, potentially leading to therapeutic applications in oncology .
Research Findings
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 45.69 | Induces apoptosis |
Study B | HCT-116 | 45.81 | DNA fragmentation |
Study C | HepG2 | Not specified | Modulation of CDK4 expression |
These findings emphasize the compound's potential as a candidate for further development in cancer therapeutics.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3 |
InChI Key |
PXGUKNVCJIVLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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